molecular formula C8H4BrF2NO2 B15054705 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole

2-Bromo-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15054705
M. Wt: 264.02 g/mol
InChI Key: BYZJAOQJJLAMOY-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of heteroaromatic compounds It features a benzoxazole ring system substituted with a bromine atom at the second position and a difluoromethoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole typically involves the bromination of 6-(difluoromethoxy)benzo[d]oxazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzo[d]oxazole derivatives.

    Oxidation: Formation of oxidized benzo[d]oxazole derivatives.

    Reduction: Formation of reduced benzo[d]oxazole derivatives.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)benzo[d]oxazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and difluoromethoxy group contribute to its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

Uniqueness

2-Bromo-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it different from similar compounds like 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole and 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, which have trifluoromethoxy or trifluoromethyl groups instead.

Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4BrF2NO2/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H

InChI Key

BYZJAOQJJLAMOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)Br

Origin of Product

United States

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